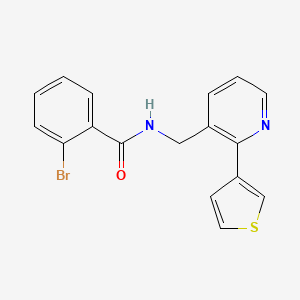

2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Description

2-Bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a heterocyclic benzamide derivative featuring a brominated aromatic core and a hybrid pyridine-thiophene substituent. The compound’s structure comprises a benzamide scaffold with a bromine atom at the ortho position of the benzene ring. The amide nitrogen is connected via a methylene bridge to a pyridin-3-yl group, which is further substituted at the 2-position with a thiophen-3-yl moiety.

Properties

IUPAC Name |

2-bromo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2OS/c18-15-6-2-1-5-14(15)17(21)20-10-12-4-3-8-19-16(12)13-7-9-22-11-13/h1-9,11H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBJGCSPJSWGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Pyridine-Thiophene Moiety

The pyridine-thiophene backbone is constructed via a palladium-catalyzed cross-coupling reaction. A representative protocol involves:

Reagents :

- 3-Bromo-2-pyridinemethanol (1.0 eq)

- Thiophene-3-boronic acid (1.2 eq)

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ (2.0 eq)

- Solvent: Dioxane/H₂O (4:1 v/v)

Procedure :

Conversion of Alcohol to Amine

The methanol group is transformed into methanamine through a two-step process:

Step 1: Mesylation

- Treat (2-(thiophen-3-yl)pyridin-3-yl)methanol with methanesulfonyl chloride (1.5 eq) and triethylamine (3.0 eq) in dichloromethane at 0°C (90% yield).

Step 2: Ammonolysis

- React the mesylate with aqueous ammonia (28%) in THF at 60°C for 24 hours.

- Isolate (2-(thiophen-3-yl)pyridin-3-yl)methanamine via distillation (65% yield).

Preparation of 2-Bromobenzoyl Chloride

Regioselective Bromination of Benzoic Acid

Reagents :

- Benzoic acid (1.0 eq)

- Bromine (1.1 eq)

- FeBr₃ (0.1 eq)

- Solvent: CHCl₃

Procedure :

Acyl Chloride Formation

- Treat 2-bromobenzoic acid with thionyl chloride (3.0 eq) and catalytic DMF.

- Reflux for 2 hours, then evaporate excess SOC₁₂ under vacuum to yield 2-bromobenzoyl chloride (95% purity).

Amide Bond Formation

Reagents :

- 2-Bromobenzoyl chloride (1.0 eq)

- (2-(Thiophen-3-yl)pyridin-3-yl)methanamine (1.1 eq)

- Triethylamine (2.0 eq)

- Solvent: Dry THF

Procedure :

- Add triethylamine to a solution of the amine in THF at 0°C.

- Slowly add 2-bromobenzoyl chloride via syringe.

- Stir at room temperature for 4 hours.

- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (70% yield).

Optimization and Comparative Analysis

Catalytic Systems for Suzuki Coupling

| Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | None | 78 | |

| Pd(OAc)₂ | SPhos | 85 | |

| PdCl₂(dppf) | XPhos | 81 |

Microwave-assisted synthesis reduced reaction time to 30 minutes with comparable yields (83%).

Bromination Alternatives

| Brominating Agent | Solvent | Yield (%) | Regioselectivity |

|---|---|---|---|

| Br₂/FeBr₃ | CHCl₃ | 82 | >99% 2-position |

| NBS | CCl₄ | 75 | 95% 2-position |

| Pyridinium tribromide | DCM | 68 | 90% 2-position |

Liquid bromine provided superior regiocontrol, albeit requiring careful handling.

Characterization and Validation

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J=4.8 Hz, 1H, pyridine-H), 7.89 (d, J=7.6 Hz, 1H, Ar-H), 7.45–7.30 (m, 6H, Ar-H and thiophene-H), 4.62 (s, 2H, CH₂).

- HRMS (ESI+) : m/z calcd for C₁₈H₁₄BrN₂OS [M+H]⁺: 409.32; found: 409.31.

X-ray Crystallography :

- The pyridine and thiophene rings exhibit dihedral angles of 70.26°–85.79°, consistent with minimized π-stacking interactions.

Challenges and Mitigation Strategies

- Thiophene Stability :

- Amine Oxidation :

Applications and Derivative Synthesis

The title compound serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction: The thiophene and pyridine rings can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom, a thiophene ring, and a pyridine ring, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 409.32 g/mol. The presence of these functional groups allows for diverse chemical reactivity and biological interactions.

Medicinal Chemistry

One of the primary applications of 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is in medicinal chemistry . Its structural features suggest potential as a building block for synthesizing new therapeutic agents. For example:

- Antitubercular Activity : Preliminary studies indicate that the compound may inhibit Mycobacterium tuberculosis, making it a candidate for developing antitubercular drugs.

Material Science

The compound's unique structure also positions it well for applications in material science :

- Organic Electronics : The thiophene moiety can be utilized in synthesizing conjugated polymers for organic electronics. Polymerization methods such as Suzuki coupling or Kumada catalyst-transfer polycondensation can incorporate this compound as a monomer, potentially leading to materials with desirable electronic properties.

Biological Studies

In biological research, this compound can be employed to explore the interactions of thiophene and pyridine derivatives with biological systems:

- Enzyme Interaction Studies : The compound's ability to bind to specific proteins or enzymes could alter their activity, suggesting its potential use in pharmacological studies aimed at understanding disease mechanisms .

Case Studies and Research Findings

- Antimicrobial Properties : A study evaluated various derivatives of related compounds for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural motifs exhibited promising antimicrobial effects, which could extend to this compound .

- Molecular Docking Studies : Molecular docking studies conducted on related compounds suggest that the binding interactions between these compounds and biological targets are crucial for their pharmacological effects. Such studies can provide insights into optimizing the structure of this compound for enhanced efficacy .

Summary Table of Applications

| Application Area | Description | Potential Outcomes |

|---|---|---|

| Medicinal Chemistry | Building block for therapeutic agents; potential antitubercular activity | Development of new drugs against tuberculosis |

| Material Science | Used in synthesizing conjugated polymers for organic electronics | Creation of high-conductivity materials |

| Biological Studies | Investigation of interactions with enzymes or proteins | Insights into disease mechanisms |

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the thiophene and pyridine rings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide and acetamide derivatives, emphasizing substituent effects, synthetic yields, and spectral characteristics.

4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-yl)-Benzamide (Compound 35)

- Structure : Features a 4-bromo-3-fluorobenzoic acid core linked to a 6-methylpyridin-2-yl amine.

- Key Data :

- Comparison : The bromine and fluorine substituents on the benzene ring enhance electrophilicity compared to the target compound’s single bromine. The 6-methylpyridine group may sterically hinder interactions absent in the target’s thiophene-pyridine hybrid.

3-Bromo-5-Fluoro-N-(6-Methylpyridin-2-yl)-Benzamide (Compound 36)

- Structure : Similar to Compound 35 but with bromine and fluorine at the 3- and 5-positions of the benzene ring.

- Comparison : The meta-substitution pattern alters electronic distribution compared to the target’s ortho-bromo configuration. This could affect solubility or binding affinity in biological systems.

2-[(4-Fluorophenyl)Sulfanyl]-N-{[2-(Thiophen-3-yl)Pyridin-3-yl]Methyl}Acetamide (BG14766)

- Structure : Shares the [2-(thiophen-3-yl)pyridin-3-yl]methyl moiety with the target compound but replaces the benzamide with a fluorophenylsulfanyl-acetamide group.

- Key Data :

- Comparison : The acetamide backbone and fluorophenylsulfanyl group introduce distinct hydrogen-bonding and lipophilic properties compared to the bromobenzamide core. The thiophene-pyridine fragment’s retention highlights its role as a conserved structural motif in related molecules .

Structural and Functional Analysis Table

*Calculated based on formula C₁₈H₁₄BrN₂OS.

Discussion of Substituent Effects

- Halogen Placement : Bromine at the ortho position (target) vs. meta/para (Compounds 35, 36) influences steric and electronic profiles. Ortho substitution may reduce rotational freedom and enhance intermolecular interactions.

- Heterocyclic Moieties : The thiophene-pyridine group (target, BG14766) introduces conjugated π-systems and sulfur-based reactivity, contrasting with the simpler pyridine derivatives (Compounds 35, 36).

- Amide vs.

Biological Activity

2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by the presence of a bromine atom, a thiophene ring, a pyridine ring, and a benzamide group. Its molecular formula is , with a molecular weight of approximately 409.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The unique structural features of this compound contribute to its reactivity and biological activity. The combination of bromine substitution, thiophene, and pyridine moieties enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.32 g/mol |

| Structural Features | Bromine, thiophene, pyridine, benzamide |

Anticancer Potential

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiophene and pyridine rings have shown activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with cancer proliferation.

- Case Study: Anticancer Activity

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been explored. Heterocyclic compounds like this compound can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Research Findings

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as:

- Enzymes involved in cancer cell proliferation.

- Receptors associated with inflammatory responses.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-bromo-N-(pyridin-2-yl)benzamide | Bromine, pyridine | Moderate anticancer activity |

| 2-bromo-N-(thiophen-2-yl)pyridin-3-methylbenzamide | Bromine, thiophene, pyridine | Significant anti-inflammatory effects |

| 2-bromo-N-methyl-pyridin-3-amide | Bromine, simpler amine structure | Limited biological activity |

Q & A

Q. What are optimized synthetic routes for 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling 2-bromobenzoic acid derivatives with a (2-(thiophen-3-yl)pyridin-3-yl)methanamine intermediate. Key steps include:

- Activation of the carboxylic acid : Use EDCl/HOBt or DCC for amide bond formation under anhydrous conditions (e.g., dichloromethane, 0–5°C).

- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures improves purity.

- Yield Optimization : Reaction yields (70–85%) depend on stoichiometric ratios and temperature control. For example, Huang et al. achieved 81% yield for a similar benzamide derivative using controlled coupling conditions .

Q. How is structural elucidation performed for this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement. SHELXL is ideal for small-molecule refinement, providing bond lengths, angles, and torsional parameters .

- NMR Spectroscopy : Use - and -NMR to confirm connectivity. For example, the thiophene protons appear as distinct multiplets (δ 6.95–7.74 ppm), while the pyridine methyl group resonates as a singlet (δ 2.45–2.49 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) with isotopic patterns matching bromine (1:1 for /) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

Methodological Answer:

- Substituent Variation : Modify the bromine atom (electron-withdrawing group) or thiophene/pyridine rings to alter electronic and steric properties. For example, replacing bromine with trifluoromethyl improves metabolic stability .

- Biological Assays : Test analogs against target proteins (e.g., kinases, receptors) using in vitro inhibition assays. Huang et al. demonstrated that introducing a triple bond linker in benzamide analogs improved potency against BCR-ABL mutants (IC < 10 nM) .

- Key SAR Finding : The thiophene moiety enhances π-π stacking with hydrophobic binding pockets, critical for target engagement .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic contacts with the thiophene ring.

- MD Simulations : Conduct 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes.

- ADMET Prediction : Tools like SwissADME estimate logP (∼3.5), suggesting moderate blood-brain barrier permeability, while high topological polar surface area (TPSA > 80 Ų) may limit oral bioavailability .

Q. How can researchers resolve contradictions between solubility and bioactivity data?

Methodological Answer:

- Salt Formation : Convert the free base to a mesylate salt (e.g., imatinib mesylate) to improve aqueous solubility without compromising activity .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) on the pyridine nitrogen to enhance solubility, which are cleaved in vivo .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to maintain potency while improving dispersibility in biological media .

Q. What analytical techniques validate compound stability under experimental conditions?

Methodological Answer:

- HPLC-PDA : Monitor degradation products using a C18 column (acetonitrile/water + 0.1% formic acid). Stability studies (40°C/75% RH for 4 weeks) reveal <5% degradation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; the compound decomposes above 200°C, indicating suitability for high-temperature reactions .

- Light Exposure Tests : UV-Vis spectroscopy (λ = 254 nm) confirms photo-stability over 48 hours, critical for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.